2-Chloro-1,1,1,4-tetrafluoro-2-butene 2-Chloro-1,1,1,4-tetrafluoro-2-butene
Brand Name: Vulcanchem
CAS No.:
VCID: VC16486236
InChI: InChI=1S/C4H3ClF4/c5-3(1-2-6)4(7,8)9/h1H,2H2/b3-1-
SMILES:
Molecular Formula: C4H3ClF4
Molecular Weight: 162.51 g/mol

2-Chloro-1,1,1,4-tetrafluoro-2-butene

CAS No.:

Cat. No.: VC16486236

Molecular Formula: C4H3ClF4

Molecular Weight: 162.51 g/mol

* For research use only. Not for human or veterinary use.

2-Chloro-1,1,1,4-tetrafluoro-2-butene -

Specification

Molecular Formula C4H3ClF4
Molecular Weight 162.51 g/mol
IUPAC Name (Z)-2-chloro-1,1,1,4-tetrafluorobut-2-ene
Standard InChI InChI=1S/C4H3ClF4/c5-3(1-2-6)4(7,8)9/h1H,2H2/b3-1-
Standard InChI Key USNKISPGPVQSDY-IWQZZHSRSA-N
Isomeric SMILES C(/C=C(/C(F)(F)F)\Cl)F
Canonical SMILES C(C=C(C(F)(F)F)Cl)F

Introduction

Structural and Molecular Characteristics

Molecular Architecture

2-Chloro-1,1,1,4-tetrafluoro-2-butene features a four-carbon butene chain with fluorine and chlorine substituents at specific positions. The molecular formula C₄H₃ClF₄ corresponds to a molecular weight of 162.51 g/mol. The IUPAC name, (Z)-2-chloro-1,1,1,4-tetrafluorobut-2-ene, reflects its stereochemistry, with the chlorine and fluorine atoms arranged in a cis-configuration around the double bond. Key identifiers include:

PropertyValue
CAS NumberNot explicitly provided
InChIInChI=1S/C4H3ClF4/c5-3(1-2-6)4(7,8)9/h1H,2H2/b3-1-
InChI KeyUSNKISPGPVQSDY-IWQZZHSRSA-N
SMILESC(/C=C(/C(F)(F)F)\Cl)F

The compound’s planar geometry and electron-withdrawing halogen groups contribute to its reactivity, particularly in electrophilic addition and substitution reactions.

Synthesis and Production

Laboratory-Scale Synthesis

The primary synthesis route involves halogenation of butene derivatives. A common method entails reacting 2-chlorobutene with tetrafluoromethane (CF₄) in the presence of aluminum chloride (AlCl₃) at elevated temperatures (150–200°C). This Friedel-Crafts-type reaction facilitates sequential fluorine substitution, yielding the target compound with moderate-to-high purity.

Reaction Scheme:

2-Chlorobutene+CF4AlCl3,ΔC4H3ClF4+byproducts\text{2-Chlorobutene} + \text{CF}_4 \xrightarrow{\text{AlCl}_3, \Delta} \text{C}_4\text{H}_3\text{ClF}_4 + \text{byproducts}

Side products, such as 1,2-dichlorohexafluorocyclobutane, may form under excessive halogenation or improper temperature control .

Industrial Manufacturing

Industrial production leverages large-scale fluorination reactors. Patent CN104496748A describes a method for synthesizing related fluorinated alkenes via thermal cracking of chlorotrifluoroethylene at 350–500°C . Although tailored for 3,4-dichlorohexafluoro-1-butene, this approach highlights the importance of temperature gradients and catalyst recycling in optimizing yield (reported at ~89.6% for analogous compounds) .

Chemical Reactivity and Applications

Substitution Reactions

The chlorine atom at the C2 position is highly susceptible to nucleophilic substitution. For example, reaction with sodium methoxide (NaOMe) replaces chlorine with a methoxy group, yielding 2-methoxy-1,1,1,4-tetrafluoro-2-butene. Such transformations are pivotal in pharmaceutical intermediates.

Addition Reactions

The electron-deficient double bond readily undergoes addition with electrophiles. Hydration with H₂O/H⁺ produces 2-chloro-1,1,1,4-tetrafluoro-2-butanol, a precursor for surfactants.

Industrial and Research Applications

  • Polymer Science: Serves as a monomer for fluoropolymers with enhanced thermal stability .

  • Agrochemicals: Intermediate in synthesizing fluorinated pesticides.

  • Pharmaceuticals: Modifies drug solubility via fluorine incorporation.

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